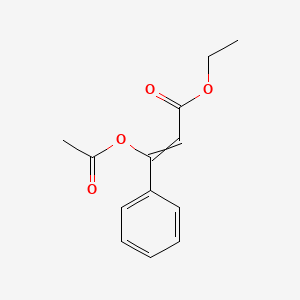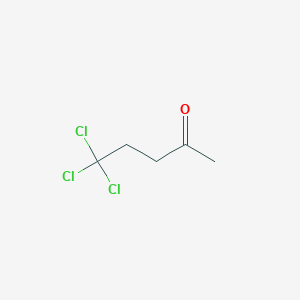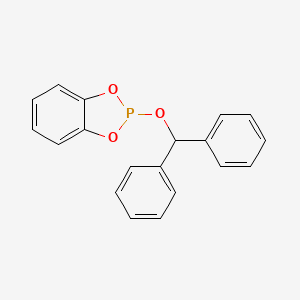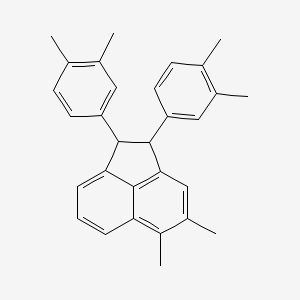![molecular formula C17H29BrOS B14493329 Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide CAS No. 63942-00-7](/img/structure/B14493329.png)
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide is a chemical compound with the molecular formula C17H29OS·Br . It is known for its unique structure, which includes a sulfonium ion bonded to a decyl group and a 4-hydroxyphenylmethyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide typically involves the reaction of decyl bromide with 4-hydroxybenzyl alcohol in the presence of a sulfonium salt . The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the sulfonium ion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of different sulfonium derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide involves its interaction with cellular components. The sulfonium ion can interact with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. This interaction can affect various molecular targets and pathways, including enzymes and membrane proteins, resulting in antimicrobial and antifungal effects .
Comparaison Avec Des Composés Similaires
Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide can be compared with other sulfonium compounds, such as:
Methylsulfonium bromide: A simpler sulfonium compound with a methyl group instead of a decyl group.
Ethylsulfonium bromide: Similar to methylsulfonium bromide but with an ethyl group.
Phenylsulfonium bromide: Contains a phenyl group instead of a decyl group.
Propriétés
Numéro CAS |
63942-00-7 |
|---|---|
Formule moléculaire |
C17H29BrOS |
Poids moléculaire |
361.4 g/mol |
Nom IUPAC |
decyl-[(4-hydroxyphenyl)methyl]sulfanium;bromide |
InChI |
InChI=1S/C17H28OS.BrH/c1-2-3-4-5-6-7-8-9-14-19-15-16-10-12-17(18)13-11-16;/h10-13,18H,2-9,14-15H2,1H3;1H |
Clé InChI |
AUZGTABOHFPXGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[SH+]CC1=CC=C(C=C1)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethenyl-2-[(ethenyloxy)methyl]-1H-benzimidazole](/img/structure/B14493253.png)



![(5R,6R)-6-amino-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14493280.png)
![Benzo[f]quinolin-5-ol](/img/structure/B14493281.png)



![1-[Chloro(dimethyl)germyl]-N,N-dimethylmethanamine](/img/structure/B14493310.png)

![4,9-Dimethylidenespiro[2.7]decane](/img/structure/B14493318.png)
![1-Oxo-2,6-diphenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14493323.png)
![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
